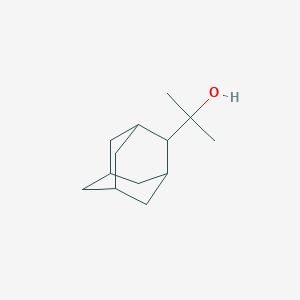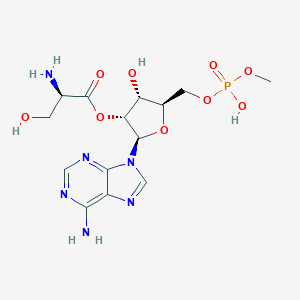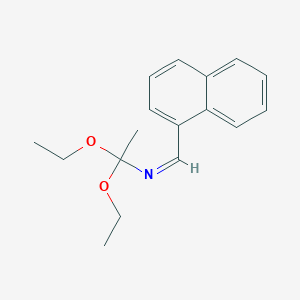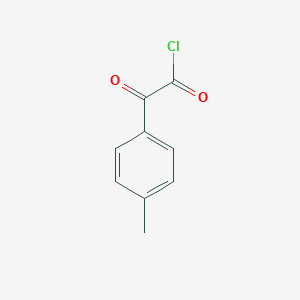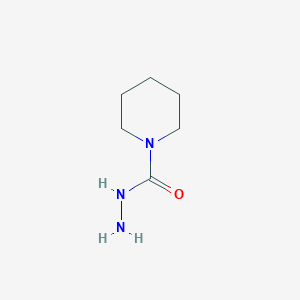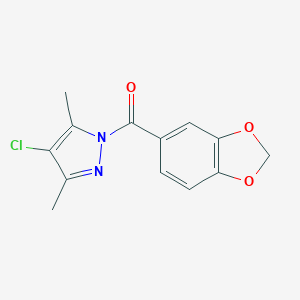
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole, commonly known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
The exact mechanism of action of BDP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
生化学的および生理学的効果
BDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, as well as the activity of certain enzymes, such as COX-2. Additionally, BDP has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using BDP in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation and tumor growth, as well as to develop potential treatments for these diseases. However, one of the limitations of using BDP in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling BDP to avoid any adverse effects.
将来の方向性
There are many potential future directions for research on BDP. One area of research could be focused on optimizing the synthesis method for BDP to improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of BDP and to identify potential new targets for its use. Finally, clinical trials could be conducted to evaluate the efficacy and safety of BDP as a potential treatment for inflammatory diseases and cancer.
合成法
The synthesis method for BDP involves the condensation of 5-hydroxy-1,3-benzodioxole-4-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure BDP.
科学的研究の応用
BDP has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, BDP has been found to have anti-tumor properties, making it a potential candidate for treating cancer.
特性
CAS番号 |
108132-61-2 |
|---|---|
製品名 |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
分子式 |
C13H11ClN2O3 |
分子量 |
278.69 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-12(14)8(2)16(15-7)13(17)9-3-4-10-11(5-9)19-6-18-10/h3-5H,6H2,1-2H3 |
InChIキー |
FQNSBGQWWPBWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
正規SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
その他のCAS番号 |
108132-61-2 |
同義語 |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



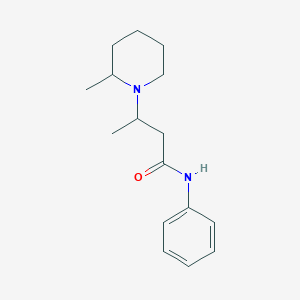
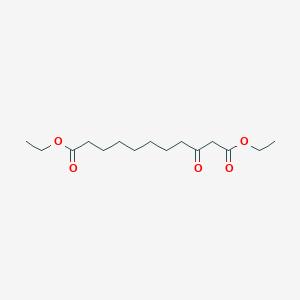
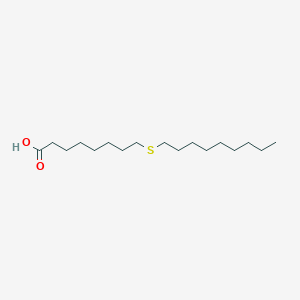
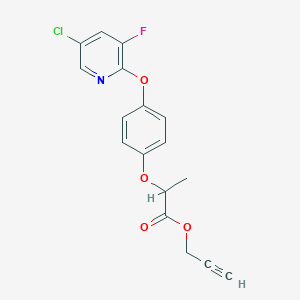
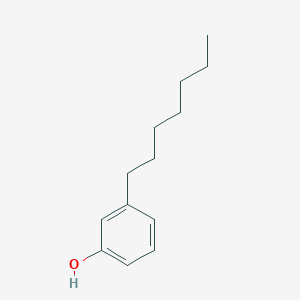
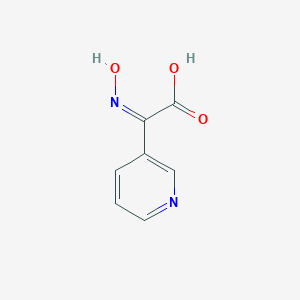
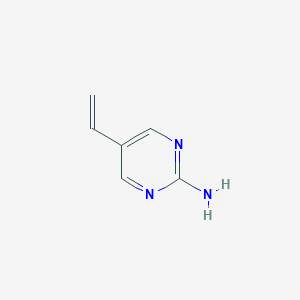
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
